molecular formula C15H18O5S2 B067884 Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-34-6

Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B067884
CAS No.: 172516-34-6
M. Wt: 342.4 g/mol
InChI Key: XCOXOTJHYIPVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Antipain is unique in its structure and function compared to other protease inhibitors. Similar compounds include leupeptin, which also inhibits serine and cysteine proteases but has different specificity and potency . Another similar compound is antipain Y, an analog of antipain that inhibits the release of neurotransmitters in rat dorsal root ganglion neurons . These compounds share similar inhibitory functions but differ in their specific applications and molecular targets.

Biological Activity

Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS Number: 172516-34-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activities, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈O₅S₂
Molecular Weight342.43 g/mol
Density1.32 g/cm³
Boiling Point506.8 °C
Flash Point260.3 °C
LogP3.099

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives have been reported to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cellular processes leading to programmed cell death, particularly through oxidative stress mechanisms .
  • Case Studies : A study involving thiosemicarbazone derivatives demonstrated that modifications in the chemical structure could enhance anticancer activity against breast and glioblastoma cancer cell lines. The derivatives exhibited IC50 values in the nanomolar range, indicating potent activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial and Antifungal Properties : Similar thiosemicarbazone compounds have displayed significant antibacterial and antifungal activities. The presence of sulfur in the structure is believed to contribute to these effects by interfering with microbial metabolic pathways .
  • Research Findings : In vitro studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo derivatives:

  • Substituent Effects : The introduction of various substituents at specific positions on the benzothiophene ring has been linked to enhanced biological activity. For example, halogen substitutions often increase potency against cancer cell lines .
  • Comparative Analysis : A comparative analysis of similar compounds has shown that those with more hydrophobic characteristics (higher LogP values) tend to exhibit better cellular uptake and bioavailability, contributing to their effectiveness .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5S2/c1-3-19-11(17)8-21-15-12-9(6-5-7-10(12)16)13(22-15)14(18)20-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOXOTJHYIPVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381107
Record name ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-34-6
Record name ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.